molecular formula C6H9NO3S B14149700 Methyl 5-oxo-3-thiomorpholinecarboxylate CAS No. 1214788-38-1

Methyl 5-oxo-3-thiomorpholinecarboxylate

Cat. No.: B14149700
CAS No.: 1214788-38-1
M. Wt: 175.21 g/mol
InChI Key: RDOYROJGNXKEDB-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-thiomorpholinecarboxylate is a heterocyclic compound with a thiomorpholine ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a carboxylate group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-3-thiomorpholinecarboxylate typically involves the reaction of thiomorpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-thiomorpholinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Methyl 5-oxo-3-thiomorpholinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3-thiomorpholinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxo-3-pyrrolidinecarboxylate: Similar structure but with a pyrrolidine ring instead of a thiomorpholine ring.

    Methyl 5-oxo-3-piperidinecarboxylate: Contains a piperidine ring.

    Methyl 5-oxo-3-morpholinecarboxylate: Contains a morpholine ring.

Uniqueness

Methyl 5-oxo-3-thiomorpholinecarboxylate is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

methyl 5-oxothiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-10-6(9)4-2-11-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYROJGNXKEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273558
Record name Methyl 5-oxo-3-thiomorpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214788-38-1
Record name Methyl 5-oxo-3-thiomorpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214788-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-oxo-3-thiomorpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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